6,7-Dimethoxyquinolin-3-amine
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Overview
Description
6,7-Dimethoxyquinolin-3-amine is a chemical compound with the molecular formula C11H12N2O2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound and its analogs has been reported in several studies . For instance, a series of 6,7-dimethoxy-4-anilinoquinolines possessing benzimidazole moiety were synthesized and identified as potent inhibitors of the tyrosine kinase c-Met .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C11H12N2O2/c1-14-10-4-7-3-8 (12)6-13-9 (7)5-11 (10)15-2/h3-6H,12H2,1-2H3
. The molecular weight of this compound is 204.23 . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that this compound and its analogs have been synthesized for their inhibitory activity against the tyrosine kinase c-Met .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Antioxidant Activity and Potential Therapeutic Applications
The exploration of antioxidants in medicine and pharmacology underlines the potential of compounds like 6,7-Dimethoxyquinolin-3-amine. Antioxidants play a crucial role in mitigating oxidative stress, a contributing factor in chronic diseases and aging. Research highlights the methods used to determine antioxidant activity, emphasizing the significance of compounds capable of scavenging free radicals and protecting against oxidative damage. Studies such as those conducted by Munteanu and Apetrei (2021) review critical assessments of antioxidant activity tests, including ORAC, HORAC, and others, underscoring the importance of these methodologies in evaluating compounds like this compound for their antioxidant potential and therapeutic applications (Munteanu & Apetrei, 2021).
Role in Enzyme-Catalyzed Reactions and Drug Discovery
The compound's involvement in enzyme-catalyzed reactions and drug discovery is notable, especially in the context of neuroprotective, antiaddictive, and antidepressant-like activities. For instance, the review on serotonin 5-HT(6) receptor ligands by Russell and Dias (2002) provides insights into the biological functions of these ligands, including this compound derivatives, highlighting their potential in treating learning and memory disorders (Russell & Dias, 2002).
Anticancer Properties and Mechanisms
Research on anticancer properties focuses on understanding the mechanisms through which compounds exert their effects. The study of isoquinoline N-oxide alkaloids, as discussed by Dembitsky, Gloriozova, and Poroikov (2015), reviews natural isoquinoline alkaloids for their confirmed antimicrobial, antibacterial, antitumor, and other activities. This underscores the compound's potential as a source of leads for drug discovery in cancer therapy (Dembitsky, Gloriozova, & Poroikov, 2015).
Enhancing Therapeutic Indices through Drug Combinations
Myint et al. (2011) discuss the importance of 8-aminoquinolines, a class related to this compound, in treating malaria and the potential for improving their therapeutic index through drug combinations. This highlights the strategy of combining compounds to enhance efficacy and reduce toxicity, which could be applicable to this compound derivatives in various therapeutic contexts (Myint et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
A structurally similar compound, 6,7-dimethoxy-4-anilinoquinoline, has been identified as a potent inhibitor of the tyrosine kinase c-met . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, playing significant roles in the regulation of cell processes.
Mode of Action
It’s worth noting that quinoline derivatives have been found to inhibit bacterial dna synthesis by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .
Biochemical Pathways
Quinoline derivatives have been associated with the inhibition of mycobacterium tuberculosis, suggesting potential involvement in the biochemical pathways related to bacterial growth and replication .
Pharmacokinetics
Quinolones, a class of compounds structurally similar to 6,7-dimethoxyquinolin-3-amine, are known for their excellent tissue penetration, which can impact their bioavailability .
Result of Action
A structurally similar compound, 6,7-dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine, has been reported to induce mitotic arrest and apoptotic cell death in human cervical cancer cells .
Action Environment
It’s worth noting that the storage temperature for this compound is recommended to be at room temperature, in a dark place, and under an inert atmosphere .
properties
IUPAC Name |
6,7-dimethoxyquinolin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-10-4-7-3-8(12)6-13-9(7)5-11(10)15-2/h3-6H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUURJKFCQSUOFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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